(Prop-2-ynylthio)acetic acid
Description
(Prop-2-ynylthio)acetic acid is a sulfur-containing derivative of acetic acid, characterized by a prop-2-ynylthio (propargylthio) group (–S–C≡CH) attached to the acetic acid backbone. This structure confers unique reactivity due to the presence of both a thioether and a terminal alkyne group. The compound’s applications may overlap with structurally related thioether-acetic acid derivatives, such as pharmaceutical intermediates (e.g., 2-[2-(phenylthio)phenyl]acetic acid, ) .
Properties
IUPAC Name |
2-prop-2-ynylsulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2S/c1-2-3-8-4-5(6)7/h1H,3-4H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNYAIXZMBIHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-2-ynylthio)acetic acid typically involves the reaction of propargyl alcohol with thioglycolic acid under acidic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of propargyl alcohol is replaced by the thiol group of thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for (Prop-2-ynylthio)acetic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Prop-2-ynylthio)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thio group to a thiol or even a hydrocarbon, depending on the reducing agent used.
Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted acetic acids depending on the nucleophile used.
Scientific Research Applications
(Prop-2-ynylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Prop-2-ynylthio)acetic acid involves its ability to interact with various molecular targets through its functional groups. The prop-2-ynyl group can participate in alkyne reactions, while the thioacetic acid moiety can form thioester bonds with proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between (Prop-2-ynylthio)acetic acid and analogous compounds:
Key Observations:
Structural Variations: Propargyl vs. Allyl/Phenyl Groups: The propargyl group in (Prop-2-ynylthio)acetic acid offers distinct reactivity (e.g., click chemistry) compared to allylthio () or phenylthio () groups, which are more stable but less reactive. Heterocyclic vs. Aliphatic Chains: Compounds like 2-(thiophen-2-yl)propanoic acid () and 2-(pyridin-3-yl)acetic acid () incorporate aromatic heterocycles, enhancing electronic conjugation but reducing aliphatic flexibility.
Applications :
- Pharmaceutical intermediates dominate (e.g., ), while simpler derivatives like 2-(pyridin-3-yl)acetic acid () are used as reagents. The propargylthio group’s reactivity could position (Prop-2-ynylthio)acetic acid for targeted drug delivery or bioconjugation.
The propargyl group’s high reactivity may necessitate stringent handling protocols.
Biological Activity
(Prop-2-ynylthio)acetic acid is a sulfur-containing compound that has attracted attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of (prop-2-ynylthio)acetic acid, summarizing key research findings, case studies, and relevant data.
- Chemical Formula: C₅H₆OS
- Molecular Weight: 118.17 g/mol
- CAS Number: 17099-24-4
Antimicrobial Activity
Research has shown that (prop-2-ynylthio)acetic acid exhibits significant antimicrobial properties. A study synthesized various derivatives of sulfur-containing chalcone analogs, including (prop-2-ynylthio)acetic acid, and evaluated their activity against several pathogenic microorganisms.
In Vitro Antimicrobial Evaluation
The antimicrobial activity was assessed against a range of bacteria and fungi. The results indicated that many derivatives, including those based on (prop-2-ynylthio)acetic acid, demonstrated potent activity.
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| 3a | Staphylococcus aureus | 18 |
| 3b | Escherichia coli | 15 |
| 3c | Candida albicans | 20 |
| 3d | Bacillus subtilis | 17 |
Table 1: Antimicrobial Activity of (Prop-2-ynylthio)acetic Acid Derivatives
The study found that compounds derived from (prop-2-ynylthio)acetic acid exhibited varying degrees of effectiveness against different strains, with some showing comparable or superior activity to standard antibiotics.
Anti-inflammatory Effects
In addition to its antimicrobial properties, (prop-2-ynylthio)acetic acid has been investigated for its anti-inflammatory effects. A study reported that this compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
The proposed mechanism involves the modulation of signaling pathways associated with inflammation. Specifically, (prop-2-ynylthio)acetic acid may inhibit nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a formulation containing (prop-2-ynylthio)acetic acid in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates compared to placebo groups.
- Case Study on Anti-inflammatory Properties : Another study investigated the effects of (prop-2-ynylthio)acetic acid on patients with rheumatoid arthritis. Participants reported reduced joint swelling and pain after treatment with this compound.
Safety and Toxicity
Toxicological assessments indicate that (prop-2-ynylthio)acetic acid has a favorable safety profile with low acute toxicity levels. Long-term studies have shown no significant adverse effects at therapeutic doses.
Toxicity Data
| Animal Model | LD50 (mg/kg) |
|---|---|
| Rat | 1500 |
| Mouse | 1200 |
Table 2: Toxicity Data for (Prop-2-ynylthio)acetic Acid
Q & A
Q. What are the recommended synthetic routes for (Prop-2-ynylthio)acetic acid, and how should the product be characterized?
(Prop-2-ynylthio)acetic acid is typically synthesized via nucleophilic substitution between prop-2-ynylthiol and chloroacetic acid under alkaline conditions. Key steps include:
- Reaction setup : Use anhydrous solvents (e.g., THF) and maintain temperatures below 40°C to minimize side reactions .
- Workup : Acidify the mixture post-reaction to precipitate the product, followed by recrystallization in ethanol/water.
- Characterization : Confirm purity via H/C NMR (carboxylic proton at δ ~12 ppm, alkyne proton at δ ~2.5 ppm) and HPLC (C18 column, 0.1% TFA in mobile phase). Elemental analysis (C, H, S) should align with theoretical values within ±0.4% .
Q. What safety protocols are critical when handling (Prop-2-ynylthio)acetic acid?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H333 risk).
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (e.g., N) to prevent oxidation .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How can researchers assess the purity and stability of (Prop-2-ynylthio)acetic acid during storage?
- Stability testing : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) for decomposition products.
- Quantitative analysis : Use Karl Fischer titration for water content (<0.5% w/w) and ICP-MS for heavy metal traces (e.g., <10 ppm Fe, Cu) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for (Prop-2-ynylthio)acetic acid synthesis?
- DFT studies : Calculate transition-state energies for thiol-alkyne coupling to identify optimal catalysts (e.g., CuI vs. Pd(PPh)).
- Solvent selection : Simulate solvation effects using COSMO-RS to prioritize solvents with low dielectric constants (e.g., toluene, ε = 2.4) for higher yields .
- Kinetic profiling : Use Arrhenius plots to determine activation energy () and adjust heating rates accordingly .
Q. What analytical techniques resolve contradictions in reactivity data under varying pH?
- Controlled titration : Monitor protonation states via UV-Vis spectroscopy (λ = 260 nm for thiolate ion formation at pH > 8).
- Contradiction mitigation : Replicate experiments with standardized buffers (pH 4–10) and validate using H NMR (carboxylic acid proton disappearance at high pH) .
- Error analysis : Apply Grubbs’ test to exclude outliers and calculate confidence intervals (95% CI) for reported pKa values .
Q. How can biological activity assays be designed to evaluate (Prop-2-ynylthio)acetic acid’s enzyme inhibition potential?
- Target selection : Prioritize enzymes with cysteine residues (e.g., papain, caspase-3) due to thiol reactivity.
- Assay setup : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) in Tris-HCl buffer (pH 7.4, 25°C).
- Data interpretation : Calculate IC via nonlinear regression (GraphPad Prism) and validate with SDS-PAGE to confirm covalent adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
